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Introduction

Fanregratinib (HMPL-453) is a potent and selective small molecule inhibitor of fibroblast growth
factor receptors (FGFR) 1, 2, and 3.[1][2][3] Dysregulation of FGFR signaling pathways is a
known driver of cell proliferation, migration, and survival in various cancers.[1] Fanregratinib is
currently in clinical development for the treatment of solid tumors with aberrant FGFR signaling,
such as intrahepatic cholangiocarcinoma (IHCC) with FGFR2 fusions or rearrangements.[1][2]
[4][5] This technical guide provides a comprehensive overview of the in vitro kinase assay
results for fanregratinib, including detailed experimental protocols and a visual representation
of its mechanism of action.

Data Presentation: In Vitro Kinase Inhibition Profile

The inhibitory activity of fanregratinib against recombinant FGFR kinases was determined
using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which
represent the concentration of the inhibitor required to reduce the enzyme activity by 50%, are
summarized in the table below.
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Kinase IC50 (nM)
FGFR1 6

FGFR2 4

FGFR3 6

FGFR4 425

Data sourced from an AACR abstract on HMPL-453.

These results demonstrate that fanregratinib is a potent inhibitor of FGFR1, 2, and 3, with
significantly weaker activity against FGFR4, indicating a high degree of selectivity within the
FGFR family.

Kinase Selectivity Profile

While specific kinome-wide scan data for fanregratinib is not publicly available, preclinical
studies have consistently described it as a "highly selective” inhibitor.[1][2][3][4] A kinome scan
is a broad screening of an inhibitor against a large panel of kinases to determine its selectivity.
A highly selective inhibitor will potently inhibit its intended target(s) with minimal activity against
other kinases, which is a desirable characteristic to minimize off-target effects and potential
toxicity.

Below is a representative TREEspot diagram illustrating the kinase selectivity profile of a
hypothetical highly selective FGFR inhibitor. In such a diagram, the size of the circle
corresponds to the degree of inhibition, with larger circles indicating stronger binding. A
selective inhibitor like fanregratinib would show a large circle for its primary targets (FGFRL1, 2,
and 3) and very small or no circles for other kinases.

A representative kinome scan of a selective FGFR inhibitor.

Signaling Pathways

Fanregratinib exerts its therapeutic effect by inhibiting the FGFR signaling pathway. Upon
binding of fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, leading to
the activation of downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT
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pathways. These pathways are crucial for cell proliferation, survival, and angiogenesis. By
blocking the kinase activity of FGFRs, fanregratinib prevents the initiation of these downstream

signals.
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FGFR signaling pathway and the mechanism of action of fanregratinib.

Experimental Protocols

The in vitro kinase activity of fanregratinib was assessed using either the Transcreener™
Fluorescence Polarization (FP) assay or the Z'-LYTE™ kinase assay. The anti-proliferative
activity was determined using the CellTiter-Glo® luminescent or CCK-8 cell viability assays.
Below are detailed, generalized protocols for these key experiments.

In Vitro Kinase Assay Experimental Workflow
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A generalized workflow for an in vitro kinase assay.

Transcreener™ Fluorescence Polarization (FP) Kinase
Assay

Principle: This assay measures the activity of kinases by detecting the ADP produced during
the phosphotransferase reaction. The assay uses an antibody that specifically binds to ADP,
and a fluorescent tracer. When the tracer is bound to the antibody, it has a high fluorescence
polarization. ADP produced by the kinase reaction displaces the tracer, leading to a decrease in
fluorescence polarization.

Protocol:

o Reagent Preparation: Prepare kinase buffer, recombinant FGFR enzyme, substrate (e.qg.,
poly-Glu-Tyr), ATP, and serial dilutions of fanregratinib.

o Kinase Reaction: In a 384-well plate, add the kinase, substrate, and fanregratinib or vehicle
control.

« Initiate Reaction: Add ATP to initiate the kinase reaction.
 Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

e Detection: Add the Transcreener™ ADP2 FP Detection Mixture, which contains the ADP
antibody and fluorescent tracer.

» Equilibration: Incubate the plate for 60 minutes at room temperature to allow the detection
reaction to reach equilibrium.
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o Data Acquisition: Measure the fluorescence polarization using a plate reader with
appropriate excitation and emission filters.

» Data Analysis: Calculate the percentage of kinase inhibition for each concentration of
fanregratinib and determine the IC50 value by fitting the data to a dose-response curve.

Z'-LYTE™ Kinase Assay

Principle: This assay uses a FRET-based method to measure kinase activity. A synthetic
peptide substrate is labeled with a donor and an acceptor fluorophore. When the peptide is
phosphorylated by the kinase, it becomes resistant to cleavage by a specific protease. If the
peptide is not phosphorylated, the protease cleaves it, separating the fluorophores and
disrupting FRET.

Protocol:

» Reagent Preparation: Prepare kinase buffer, recombinant FGFR enzyme, Z'-LYTE™ peptide
substrate, ATP, and serial dilutions of fanregratinib.

e Kinase Reaction: In a 384-well plate, add the kinase and fanregratinib or vehicle control.

« Initiate Reaction: Add a mixture of ATP and the FRET-peptide substrate to start the kinase
reaction.

 Incubation: Incubate the plate at room temperature for 60 minutes.
o Development: Add the Development Reagent (protease) to each well.

 Incubation: Incubate for another 60 minutes at room temperature to allow for proteolytic
cleavage.

» Data Acquisition: Measure the fluorescence emission of both the donor and acceptor
fluorophores using a plate reader.

» Data Analysis: Calculate the emission ratio and then the percentage of phosphorylation.
Determine the percentage of inhibition for each fanregratinib concentration and calculate the
IC50 value.
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CellTiter-Glo® Luminescent Cell Viability Assay

Principle: This assay determines the number of viable cells in culture by quantifying the amount
of ATP present, which is an indicator of metabolically active cells. The assay reagent lyses the
cells and generates a luminescent signal that is proportional to the amount of ATP.

Protocol:

o Cell Seeding: Seed tumor cells with FGFR aberrations in a 96-well plate and allow them to
adhere overnight.

o Compound Treatment: Treat the cells with serial dilutions of fanregratinib or vehicle control
and incubate for 72 hours.

o Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

e Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell
culture medium in each well.

» Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce
cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent
signal.

o Data Acquisition: Measure the luminescence using a luminometer.

» Data Analysis: Calculate the percentage of cell viability for each concentration of
fanregratinib and determine the GI50 (concentration for 50% of maximal inhibition of cell
proliferation) value.

CCK-8 (Cell Counting Kit-8) Assay

Principle: This colorimetric assay measures cell viability based on the reduction of a water-
soluble tetrazolium salt (WST-8) to a colored formazan product by dehydrogenases in living
cells. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

o Cell Seeding: Seed tumor cells in a 96-well plate and incubate overnight.
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o Compound Treatment: Add serial dilutions of fanregratinib or vehicle control to the wells and
incubate for the desired period (e.g., 72 hours).

e Assay Procedure: Add 10 pL of CCK-8 solution to each well.
e Incubation: Incubate the plate for 1-4 hours in a CO2 incubator.
o Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
and determine the GI50 value.

Conclusion

The in vitro data presented in this technical guide demonstrate that fanregratinib is a potent
and selective inhibitor of FGFR1, 2, and 3. The detailed experimental protocols provide a
framework for researchers to replicate and further investigate the activity of this compound. The
high selectivity of fanregratinib for the intended targets, as suggested by preclinical
characterizations, is a promising attribute for its continued development as a targeted cancer
therapy. Further publication of comprehensive kinome-wide selectivity data will be valuable for
a complete understanding of its off-target profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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